4-Bromo-3-chloro-5-fluoroaniline
Description
Significance of Polyhalogenated Aromatic Amines in Contemporary Chemical Science
Polyhalogenated aromatic amines are a class of organic compounds that have garnered significant attention in contemporary chemical science due to their versatile applications as chemical intermediates. taylorandfrancis.com These compounds, characterized by an aniline (B41778) core substituted with multiple halogen atoms (fluorine, chlorine, bromine, iodine), are fundamental building blocks in the synthesis of a wide array of complex molecules. Their importance stems from the unique influence of halogen substituents on the chemical reactivity and properties of the aromatic ring.
These compounds are widely used in the production of pharmaceuticals, agrochemicals, polymers, and dyes. taylorandfrancis.comnih.gov In the pharmaceutical industry, the inclusion of halogens can enhance the metabolic stability and binding affinity of drug candidates, making polyhalogenated anilines valuable precursors for active pharmaceutical ingredients (APIs). ossila.com For instance, halogenated anilines are integral to synthesizing antiviral compounds, antibacterial agents, and glucocorticoid receptor agonists. ossila.comsmolecule.com Similarly, in the agrochemical sector, they serve as key intermediates in the development of sophisticated pesticides and herbicides, where the nature and position of the halogens can fine-tune the biological activity and environmental persistence of the final product. chemimpex.comnih.gov
The presence of multiple, often different, halogen atoms provides chemists with a powerful tool for controlling reaction pathways. The halogens modify the electron density of the aromatic ring and offer specific sites for further functionalization through various reactions, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. ossila.comchemimpex.com This controlled reactivity makes polyhalogenated aromatic amines indispensable in the creation of advanced materials, including specialized polymers and liquid crystals.
Structural Characteristics and Fundamental Research Interest in 4-Bromo-3-chloro-5-fluoroaniline
This compound is a trihalogenated aniline with a distinct substitution pattern that makes it a compound of particular research interest. Its structure consists of a central aniline (aminobenzene) ring where the hydrogen atoms at positions 3, 4, and 5 are replaced by a chlorine, a bromine, and a fluorine atom, respectively. sigmaaldrich.comuni.lu This specific arrangement of three different halogens, each with unique electronic and steric properties, imparts a high degree of chemical specificity to the molecule.
The fundamental research interest in this compound lies in its potential as a highly functionalized building block in synthetic chemistry. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective, stepwise chemical transformations. This enables the precise construction of complex molecular architectures that would be difficult to achieve with less substituted or uniformly halogenated precursors. Researchers in medicinal chemistry and material science explore such compounds as scaffolds for discovering new molecules with tailored biological or physical properties. The unique combination of halogens can influence properties like lipophilicity and membrane permeability, which are critical for the development of new therapeutic agents.
While extensive literature specifically detailing the applications of this compound is emerging, the established utility of structurally similar compounds underscores its research value. For example, 3-Chloro-5-fluoroaniline (B1302006) is a known precursor for antiviral and anti-inflammatory drugs, and other bromo-fluoro anilines are used in creating modern antibiotics. ossila.com This suggests that this compound holds significant promise as an intermediate for the next generation of pharmaceuticals and advanced materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1297540-69-2 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₆H₄BrClFN | sigmaaldrich.comuni.luchemspider.com |
| Molecular Weight | 224.46 g/mol | N/A |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | VOPLRYDSRVEQDI-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
| SMILES | C1=C(C=C(C(=C1F)Br)Cl)N | uni.lu |
Historical Context and Evolution of Academic Inquiry into Trihalogenated Anilines
The academic inquiry into halogenated anilines is intrinsically linked to the broader history of organic chemistry and the dye industry. The story of aromatic amines began in the 19th century, with aniline itself becoming a cornerstone for the burgeoning synthetic dye industry. nih.gov Early investigations focused on simple aromatic amines and their basic reactions.
The introduction of halogens onto the aniline ring represented a significant step forward, allowing for more complex and stable chemical structures. The development of reliable methods for electrophilic aromatic substitution in the late 19th and early 20th centuries enabled the synthesis of a variety of mono- and di-halogenated anilines. These early compounds were crucial for understanding the principles of aromatic reactivity and substituent effects.
The evolution of academic inquiry into more complex, polyhalogenated systems like trihalogenated anilines is a more recent phenomenon, driven by the increasing sophistication of synthetic methodologies and the demand for highly specialized chemical intermediates. The advent of multi-step synthesis procedures and a deeper understanding of reaction mechanisms have allowed chemists to create molecules with precise halogen substitution patterns. researchgate.net For instance, the synthesis of compounds like 4-bromo-2-chloroaniline (B1269894) from aniline involves a sequence of protection, halogenation, and deprotection steps that have been refined over decades. researchgate.net
The specific focus on trihalogenated anilines containing a mix of different halogens, such as this compound, represents the current frontier in this field. This interest is propelled by the needs of modern drug discovery and materials science, where fine-tuning molecular properties is paramount. The historical progression from simple anilines to complex, multi-halogenated derivatives reflects the continuous evolution of synthetic chemistry from a descriptive science to a predictive and creative discipline.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPLRYDSRVEQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 5 Fluoroaniline and Its Analogues
Regioselective Halogenation Strategies
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. However, when multiple, different halogens are required at specific positions, as in 4-bromo-3-chloro-5-fluoroaniline, the challenge of regioselectivity becomes paramount. The following sections detail advanced strategies for the controlled bromination, chlorination, and fluorination of aniline (B41778) derivatives.
Bromination Protocols: N-Bromosuccinimide (NBS) and Electrophilic Aromatic Substitution for Para-Position Regioselectivity
Electrophilic aromatic bromination is a key reaction for the synthesis of bromo-substituted anilines. For activated systems like anilines, reagents such as molecular bromine can lead to over-bromination and a mixture of products. A milder and more selective reagent is N-Bromosuccinimide (NBS). nih.govmasterorganicchemistry.com NBS serves as a convenient and easy-to-handle source of electrophilic bromine. numberanalytics.commanac-inc.co.jp
The regioselectivity of NBS bromination of anilines is highly dependent on the reaction conditions, particularly the solvent. For many electron-rich aromatic compounds, including anilines, the use of dimethylformamide (DMF) as a solvent can lead to high para-selectivity. evitachem.com This is attributed to the nature of the solvent influencing the polarity of the reaction medium and the reactivity of the brominating species. manac-inc.co.jp
Another effective method for achieving para-bromination of anilines involves the use of copper(II) bromide (CuBr₂) in an ionic liquid. beilstein-journals.orgnih.gov This system allows for the direct bromination of unprotected anilines with high regioselectivity for the para position under mild conditions, often at room temperature. beilstein-journals.orgnih.gov The reaction is believed to proceed through a copper(II)-mediated oxidation of the aniline. nih.gov
| Reagent | Typical Conditions | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) solvent | High para-selectivity | evitachem.com |
| Copper(II) Bromide | Ionic liquid solvent, room temperature | High para-selectivity | beilstein-journals.orgnih.gov |
Chlorination Techniques Utilizing Sulfuryl Chloride and Lewis Acid Catalysis
The introduction of a chlorine atom onto an aniline ring can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this purpose. beilstein-journals.org While electrophilic chlorination of anilines typically yields a mixture of ortho and para isomers, advanced catalytic systems have been developed to control the regioselectivity. daneshyari.comwikipedia.org
One notable advancement is the use of a secondary amine organocatalyst in conjunction with sulfuryl chloride for the highly ortho-selective chlorination of anilines under mild conditions. daneshyari.comwikipedia.org This metal-free approach provides a powerful tool for the synthesis of ortho-chlorinated anilines, which are important building blocks in medicinal chemistry. daneshyari.comwikipedia.org The reaction is believed to proceed through the formation of an anionic trichloride (B1173362) species, which is responsible for the observed ortho-selectivity. daneshyari.com
Lewis acid catalysis can also be employed to promote the chlorination of aromatic compounds. While strong Lewis acids are often used, milder catalysts can also be effective depending on the substrate and chlorinating agent.
Fluorination Approaches in the Context of Halogenated Anilines
The introduction of fluorine into an aromatic ring presents unique challenges due to the high reactivity of many fluorinating agents. Electrophilic fluorination offers a direct method for this transformation. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice due to their increased stability and safety compared to elemental fluorine. wikipedia.org
Commercially available electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄) are widely used. researchgate.net These reagents are salts of cationic nitrogen, which enhances the electrophilicity of the fluorine atom. wikipedia.org
In the context of anilines, direct fluorination can be challenging due to the sensitivity of the amino group to oxidation. However, by conducting the reaction in a strongly acidic medium like triflic acid, anilines can be fluorinated, often with a preference for the meta position. daneshyari.com This is due to the formation of anilinium ions, where the protonated amino group acts as a deactivating, meta-directing group. daneshyari.com The synthesis of fluorinated anilines can also be achieved through nucleophilic substitution reactions, such as the Halex process on activated nitroaromatics followed by reduction, or via the Balz-Schiemann reaction of diazonium salts.
Sequential Halogenation for Controlled Polyhalogenation
The synthesis of polyhalogenated anilines with a specific substitution pattern, such as this compound, necessitates a sequential halogenation strategy. This involves the controlled, stepwise introduction of each halogen atom, taking into account the directing effects of the substituents already present on the aromatic ring.
A common strategy involves the protection of the highly activating amino group as an acetanilide (B955). This moderates its activating effect and directs electrophilic substitution primarily to the para position. If the para position is blocked, ortho substitution occurs. After the first halogenation, the directing effects of both the protected amino group and the newly introduced halogen must be considered for the subsequent halogenation step.
For example, the synthesis of 4-bromo-2-chloroaniline (B1269894) can be achieved from aniline by first protecting the amino group as acetanilide, followed by chlorination and then bromination. researchgate.net The initial chlorination of acetanilide yields primarily p-chloroacetanilide. Subsequent bromination is directed by the acetamido group to the position ortho to it, resulting in 2-bromo-4-chloroacetanilide. Finally, deprotection of the acetamido group affords the desired 4-bromo-2-chloroaniline. researchgate.net This stepwise approach allows for the precise control of the halogen substitution pattern.
Multi-Step Synthesis Pathways from Substituted Benzene (B151609) Derivatives
The construction of complex molecules like this compound often begins with a simpler, appropriately substituted benzene derivative. The choice of the starting material and the sequence of reactions are critical for the successful synthesis of the target compound.
Synthesis from 3-Chloro-5-fluoroaniline (B1302006) Precursors
A logical retrosynthetic analysis of this compound suggests that it can be synthesized from the precursor 3-chloro-5-fluoroaniline. ossila.com This precursor already contains the desired chloro and fluoro substituents at the meta positions relative to each other. The final step would then be the regioselective bromination of this precursor.
The directing effects of the substituents on the 3-chloro-5-fluoroaniline ring are crucial in determining the position of the incoming bromine electrophile. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho-, para-directors. In an electrophilic aromatic substitution reaction, the strongly activating amino group will dominate the directing effects.
In 3-chloro-5-fluoroaniline, the positions ortho to the amino group are C2 and C6, and the position para is C4. The C4 position is electronically favored due to the powerful para-directing effect of the amino group. Therefore, electrophilic bromination of 3-chloro-5-fluoroaniline is expected to occur predominantly at the C4 position, yielding the desired this compound. This can be achieved using a mild brominating agent like NBS in a suitable solvent to ensure high regioselectivity.
Aniline Acetylation, Halogenation, and Hydrolysis Sequences
A common and effective strategy for the regioselective halogenation of anilines involves a multi-step sequence of acetylation, halogenation, and subsequent hydrolysis. researchgate.netyoutube.com The high reactivity of the amino group in aniline makes it susceptible to over-halogenation and the formation of unwanted by-products. byjus.comyoutube.com To circumvent this, the amino group is first protected by acetylation.
The acetylation of the aniline precursor, for instance, 3-chloro-5-fluoroaniline, is typically achieved by reacting it with acetic anhydride. researchgate.netyoutube.com This step transforms the highly activating amino (-NH₂) group into a less activating acetamido (-NHCOCH₃) group. youtube.com This moderation of the activating nature of the substituent allows for more controlled and selective introduction of a halogen in the subsequent step.
Following acetylation, the resulting acetanilide derivative undergoes electrophilic aromatic substitution, specifically bromination. researchgate.net The acetamido group directs the incoming electrophile (bromine) to the para position. youtube.com This regioselectivity is crucial for obtaining the desired isomer. The bromination is often carried out using a brominating agent like bromine in acetic acid. youtube.com
The final step in this sequence is the hydrolysis of the acetamido group to restore the primary amine functionality. This deprotection is typically accomplished by heating the halogenated acetanilide in the presence of an acid or a base, which cleaves the amide bond and yields the target this compound. researchgate.netyoutube.com
Industrial-Scale Synthesis Methods and Process Optimization
The transition from laboratory-scale synthesis to industrial production of halogenated anilines necessitates a focus on process optimization to ensure economic viability, safety, and high yields. beilstein-journals.orggoogle.com For compounds like this compound, which serve as key intermediates in the pharmaceutical and agrochemical industries, efficient large-scale production is paramount. smolecule.comgoogle.com
Industrial methods often employ strategies to maximize throughput and minimize waste. This can involve the use of continuous flow reactors, which offer better control over reaction parameters and can lead to higher yields and purity compared to batch processes. nih.gov Process optimization may also involve the careful selection of starting materials and reagents to reduce costs. For example, some industrial syntheses of similar compounds have focused on using more economical starting materials or developing more efficient catalytic systems. epo.org
Furthermore, on an industrial scale, the reaction conditions are meticulously controlled to maximize the yield and purity of the desired product while minimizing the formation of by-products. This includes precise control of temperature, pressure, and reaction time. google.com The choice of solvent is also a critical factor, with considerations for cost, safety, and environmental impact.
Reaction Condition Optimization and Yield Enhancement in Preparative Chemistry
Optimizing reaction conditions is a cornerstone of preparative chemistry, aiming to maximize product yield and purity while minimizing reaction times and the formation of undesirable side products. beilstein-journals.orgnih.gov
Solvent Effects and Temperature Control in Halogenation Reactions
The choice of solvent and the control of temperature are critical parameters in the halogenation of anilines. nih.govrsc.org Solvents can significantly influence the reactivity of both the substrate and the halogenating agent, as well as the stability of intermediates. nih.gov For instance, polar solvents can facilitate the polarization of the halogen-halogen bond, potentially increasing the rate of electrophilic substitution. youtube.com However, the choice of solvent is also dependent on the specific halogenating agent being used. Some reactions are more efficient in non-polar solvents like carbon disulfide, which can sometimes lead to more selective monohalogenation. youtube.com In some cases, halogenation reactions have been found to be highly sensitive to the solvent, with tetrahydrofuran (B95107) proving to be more efficient in certain instances. nih.gov
Temperature control is equally crucial. Halogenation reactions are often exothermic, and inadequate temperature control can lead to over-reaction and the formation of poly-halogenated by-products. nih.gov Performing the reaction at low temperatures, such as -78°C, has been shown to improve isolated yields in some halogenation processes. nih.gov
Table 1: Impact of Reaction Conditions on Halogenation Yields
| Entry | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | -78 | Tetrahydrofuran | 55 | nih.gov |
| 2 | > -78 | Not Specified | Diminished | nih.gov |
This table illustrates the sensitivity of halogenation reaction yields to temperature, with optimal results often achieved within a narrow temperature range.
Catalysis in Halogenation: Metal Salts (e.g., CuBr₂) and Phase Transfer Catalysts (e.g., CTAB)
To enhance the efficiency and selectivity of halogenation reactions, various catalysts can be employed. Metal salts, such as copper(II) bromide (CuBr₂), have been utilized as catalysts in the bromination of anilines. These catalysts can activate the halogenating agent, making it a more potent electrophile.
Phase transfer catalysts (PTCs), like cetyltrimethylammonium bromide (CTAB), are particularly useful in reactions where the reactants are in different phases, such as a solid-liquid or liquid-liquid system. PTCs facilitate the transfer of the halogenating agent from one phase to another, thereby increasing the reaction rate. For example, ammonium (B1175870) salts can serve as both electrolytes and phase transfer catalysts in certain halogenation processes. researchgate.net
Minimization of By-Product Formation (e.g., Di-brominated Analogs, Azoamino Compounds)
A significant challenge in the synthesis of this compound is the formation of by-products. The high reactivity of the aniline ring can lead to the introduction of more than one bromine atom, resulting in di-brominated or even tri-brominated analogs. byjus.comyoutube.com The formation of these impurities can be minimized by carefully controlling the stoichiometry of the reactants, using protecting groups, and optimizing reaction conditions such as temperature and solvent. youtube.combeilstein-journals.org
Another potential side reaction is the formation of azoamino compounds, which can occur under certain conditions, particularly during diazotization reactions if not properly controlled. The formation of these colored impurities can complicate the purification process. Careful control of pH and temperature during the reaction can help to suppress the formation of these by-products.
Modern Purification Techniques in the Synthesis of Halogenated Anilines
The final step in the synthesis of this compound is its purification to remove any unreacted starting materials, reagents, and by-products. Modern purification techniques are essential to achieve the high purity required for its applications in the pharmaceutical and agrochemical industries.
Recrystallization is a common and effective method for purifying solid organic compounds. This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.
Chromatography is another powerful purification technique. Column chromatography, where the crude product is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent or a mixture of solvents), can be used to separate the desired product from its impurities based on their differential adsorption to the stationary phase. researchgate.net For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.
Distillation , particularly fractional distillation under reduced pressure, can be used to purify liquid anilines or to remove volatile impurities from solid products. google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Chloro-5-fluoroaniline |
| Acetic anhydride |
| 4-bromo-3-chloro-5-fluoroacetanilide |
| Bromine |
| Acetic acid |
| Copper(II) bromide (CuBr₂) |
| Cetyltrimethylammonium bromide (CTAB) |
| Carbon disulfide |
| Tetrahydrofuran |
| 4-bromo-2-chloroaniline |
| 2,4,6-tribromoaniline |
| p-nitroaniline |
| 3-chloroaniline (B41212) |
| 4-(methylsulfonyl)aniline |
| 2-ethylaniline |
| 4-bromo-3,5-difluoroaniline |
| 4-bromo-3-chloro-2-fluoroaniline |
| 5-bromo-2-chloro-4-fluoro-3-iodopyridine |
| 3-bromo-6-chloro-4-fluoro-2-iodopyridine |
| 4-fluoroaniline |
| 2-bromo-4-fluoroaniline |
| 3-fluoroaniline |
| 2,4-difluoroaniline |
| 4-bromo-2-fluoroaniline |
| 4-chloro-3-fluorotoluene |
| 4-bromo-3-fluorotoluene |
| 3-chloro-4-fluoroaniline |
| 2-bromo-5-fluorobenzotrifluoride |
| 2-bromo-4-fluoroacetanilide |
| 4-bromo-3-fluoroaniline (B116652) |
| 3-bromo-4-chloro-5-fluoroaniline |
Chromatographic Methods: Column Chromatography and Preparative HPLC
Chromatographic techniques are indispensable tools for the separation of closely related compounds from complex reaction mixtures. For halogenated anilines, both column chromatography and preparative high-performance liquid chromatography (HPLC) are frequently utilized to achieve high levels of purity.
Column Chromatography:
Column chromatography, particularly using silica gel as the stationary phase, is a widely adopted method for the purification of halogenated anilines. The separation is based on the differential adsorption of the components of the mixture onto the adsorbent material. The polarity of the eluent is a critical parameter that is optimized to achieve effective separation.
In the synthesis of substituted anilines, column chromatography is often the primary method for removing unreacted starting materials, by-products, and regioisomers. For instance, in the preparation of a related compound, 3-bromo-2-chloro-5-fluoroaniline, silica gel chromatography was employed for purification. googleapis.com While the specific eluent system was not detailed in the available literature, typical solvent systems for such separations involve a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is carefully adjusted to control the elution of the desired compound.
A general procedure for the purification of a halogenated aniline via column chromatography would involve the following steps:
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.
Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.
Elution: The column is eluted with a solvent system of gradually increasing polarity, and fractions are collected.
Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or another suitable analytical technique to identify those containing the pure product.
The efficiency of the separation is highly dependent on the choice of eluent, the quality of the silica gel, and the loading of the crude material onto the column.
Preparative High-Performance Liquid Chromatography (HPLC):
For achieving the highest possible purity, preparative HPLC is the method of choice. This technique utilizes high pressure to force the solvent through a column packed with a stationary phase, resulting in high-resolution separations.
While specific preparative HPLC methods for this compound are not extensively documented in publicly available literature, methods for analogous compounds provide valuable insights. For example, a patent describing the synthesis of 4-bromo-3-fluoroaniline reports a purity of 99% as determined by HPLC analysis, indicating the suitability of this technique for achieving high purity levels for such compounds. google.com
The development of a preparative HPLC method typically involves:
Column Selection: A reversed-phase column (e.g., C18) is commonly used for the separation of moderately polar compounds like halogenated anilines.
Mobile Phase Optimization: A mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The composition of the mobile phase is optimized to achieve the best separation of the target compound from its impurities.
Scaling Up: An analytical HPLC method is first developed and then scaled up for preparative-scale purification.
The following table illustrates a hypothetical preparative HPLC method for the purification of a halogenated aniline, based on common practices in the field.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (of a concentrated solution) |
This method would be expected to effectively separate the target aniline from isomers and other impurities, allowing for the collection of highly pure fractions.
Recrystallization Procedures for High Purity Isolation
Recrystallization is a powerful and economical technique for the final purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. A successful recrystallization can yield a product with very high purity.
The selection of an appropriate solvent is the most critical aspect of developing a recrystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. Conversely, the impurities should either be insoluble at the elevated temperature or remain soluble at room temperature.
For polyhalogenated aromatic compounds, a range of solvents can be considered. Common single-solvent systems include ethanol (B145695), methanol, or isopropanol. In cases where a single solvent does not provide the desired solubility profile, a two-solvent system is often employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists. The solution is then cooled to induce crystallization.
For a compound like this compound, which is a solid, a systematic approach to solvent selection would be undertaken. The following table provides examples of solvent systems that could be trialed for the recrystallization of this and similar halogenated anilines.
| Solvent/Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and water acts as an anti-solvent. | The compound dissolves in hot ethanol and precipitates upon the addition of water and cooling, leaving more polar impurities in the solution. |
| Hexane/Ethyl Acetate | Hexane is a non-polar solvent, while ethyl acetate is more polar. | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added to induce crystallization, leaving non-polar impurities in the solution. |
| Toluene (B28343) | Aromatic solvent that can be effective for dissolving aromatic compounds at elevated temperatures. | The compound may have suitable solubility characteristics in hot toluene for single-solvent recrystallization. |
A typical recrystallization procedure would involve dissolving the crude this compound in a suitable solvent at an elevated temperature, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly to promote the formation of well-defined crystals. The purified crystals are subsequently collected by filtration and dried. The purity of the recrystallized product is then confirmed by analytical techniques such as melting point analysis, HPLC, or spectroscopy. In the synthesis of a related compound, 4-bromo-N-(4-bromobenzylidene)aniline, repeated recrystallization from ethanol was used to obtain colorless crystals of the purified product. nih.gov
Exploration of Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Chloro 5 Fluoroaniline
Nucleophilic Aromatic Substitution Reactions
The halogenated benzene (B151609) ring of 4-bromo-3-chloro-5-fluoroaniline is susceptible to nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.
Influence of Electron-Withdrawing Halogen Substituents on Reactivity
The presence of three halogen atoms—bromine, chlorine, and fluorine—on the aniline (B41778) ring significantly influences its reactivity in nucleophilic aromatic substitution reactions. These halogens are electron-withdrawing groups, which decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. smolecule.com The combined electron-withdrawing effects of the halogens facilitate the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. While specific reactivity data for this compound is not extensively detailed in the provided results, the general principles of SNAr reactions on polyhalogenated aromatic compounds suggest that the fluorine atom is the most likely to be displaced by a nucleophile, followed by chlorine and then bromine, due to the high electronegativity and smaller size of fluorine, which favors the formation of the initial adduct.
Common Nucleophilic Reagents and Optimized Reaction Conditions
A variety of nucleophiles can be employed in the SNAr reactions of this compound. Common nucleophilic reagents include alkoxides, thiolates, and amines. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product. For instance, reactions are often carried out in the presence of a base, such as potassium carbonate or triethylamine, and may require heating to proceed at a reasonable rate. google.com
A specific example involves the reaction of this compound with a suitable nucleophile in a solvent like dimethylformamide (DMF) at elevated temperatures. In one documented procedure, the compound was heated at 90°C in DMF under an argon atmosphere for 4 hours. google.com Following the reaction, the product was precipitated by the addition of methanol (B129727). google.com This example highlights the use of polar aprotic solvents and heat to facilitate the substitution reaction.
| Nucleophile Type | Common Reagents | Typical Conditions |
| Amines | Primary and secondary amines | Base (e.g., K2CO3, Et3N), heat google.com |
| Not specified | Not specified | DMF, 90°C, 4 hr google.com |
Oxidation and Reduction Reactions of the Aromatic Amino Moiety
The amino group of this compound can undergo both oxidation and reduction reactions, providing pathways to other important functional groups. While specific examples of oxidation of the amino group in this compound are not detailed in the provided search results, aromatic amines can generally be oxidized to form nitroso, nitro, or azoxy compounds, depending on the oxidizing agent and reaction conditions.
Conversely, the amino group can be synthesized via the reduction of a corresponding nitro compound. smolecule.com This implies that a potential synthetic route to this compound could involve the reduction of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene. Standard reduction methods, such as catalytic hydrogenation or the use of reducing metals in acidic media, are typically employed for this transformation.
Furthermore, the amino group can be converted to other functionalities through well-established reactions. google.com For example, it can be transformed into an isothiocyanate group by reacting with thiophosgene (B130339) in the presence of a base like calcium carbonate. google.comgoogleapis.com This reaction was performed at 0°C and then allowed to warm to room temperature overnight. google.comgoogleapis.com
| Reaction Type | Reagents | Product Functional Group |
| Isothiocyanate Formation | Thiophosgene, Calcium Carbonate | Isothiocyanate |
Carbon-Carbon Coupling Reactions for Biaryl and Aryl-Heteroaryl Systems
The halogen substituents on this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl and aryl-heteroaryl structures. smolecule.comambeed.com These reactions are fundamental in medicinal chemistry and materials science. smolecule.com
Suzuki-Miyaura Coupling Strategies and Scope
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This compound can participate in Suzuki-Miyaura reactions, with the bromine atom being the most reactive site for oxidative addition to the palladium catalyst. smolecule.comambeed.com This regioselectivity allows for the controlled formation of biaryl compounds. smolecule.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The scope of the reaction is broad, allowing for the coupling of a wide range of boronic acids or esters to the aniline core.
Palladium-Catalyzed Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, this compound is amenable to other palladium-catalyzed cross-coupling methodologies. These include the Buchwald-Hartwig amination and other similar transition-metal-catalyzed reactions. google.com These methods allow for the formation of carbon-nitrogen bonds, further expanding the synthetic utility of this versatile building block. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.
| Coupling Reaction | Key Features |
| Suzuki-Miyaura | Couples with organoboron compounds; bromine is the most reactive site. smolecule.comambeed.com |
| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds. google.com |
Diazotization and Deamination Reactions for Further Functionalization
The primary amino group of this compound is a key site for chemical modification, most notably through diazotization. This reaction converts the aniline into a highly versatile aryldiazonium salt. Aromatic amines like aniline are known to react with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form these diazonium salts, which can then undergo various nucleophilic substitution reactions. wikipedia.org
The resulting diazonium group is an excellent leaving group due to the thermodynamic stability of the nitrogen gas (N₂) that is released. This allows it to be replaced by a wide variety of functional groups. One important transformation is deamination, where the diazonium group is replaced by a hydrogen atom. This two-step sequence of diazotization followed by deamination effectively removes the amino group from the aromatic ring. Reagents such as hypophosphorous acid (H₃PO₂) or isoamyl nitrite in solvents like N,N-dimethylformamide (DMF) are commonly used for this purpose. adamcap.com For instance, in a related multi-step synthesis, the amino group of 4-bromo-2-chloro-6-iodoaniline (B12088954) is removed via diazotization and subsequent treatment with hypophosphorous acid to yield 1-bromo-3-chloro-5-iodobenzene. adamcap.com This type of reductive deamination is a crucial tool for accessing specific substitution patterns on an aromatic ring that might be difficult to achieve through other means.
The conversion of the amino group to an iodine atom is a synthetically valuable transformation, as aryl iodides are important precursors for cross-coupling reactions. The Sandmeyer reaction provides a classic and robust method for this conversion. wikipedia.orgnih.gov This reaction involves the treatment of an aryldiazonium salt with a copper(I) halide. wikipedia.org
In the context of this compound, the first step would be its conversion to the corresponding diazonium salt. This intermediate would then be treated with copper(I) iodide (CuI). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This generates an aryl radical and nitrogen gas, and the subsequent reaction with an iodide source, facilitated by copper, yields the final aryl iodide product. wikipedia.org While specific protocols for this compound are not detailed in the provided results, the Sandmeyer reaction is a general and widely applicable method for the synthesis of aryl halides from arylamines. nih.gov
Mechanistic Investigations: Nucleophilic vs. Electrophilic Behavior under Varying Conditions
The chemical behavior of this compound is a balance between the opposing electronic effects of its substituents. The amino group is a powerful electron-donating group that activates the ring towards electrophilic attack, whereas the three halogen atoms (F, Cl, Br) are electron-withdrawing via the inductive effect, which deactivates the ring. wikipedia.org
Nucleophilic Behavior
The presence of three strongly electron-withdrawing halogens makes the aromatic ring of this compound electron-deficient. This significantly increases its susceptibility to nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.org This reaction is uncommon for simple aryl halides but becomes feasible when strong electron-withdrawing groups are present ortho or para to the leaving group. libretexts.orgopenstax.org
The SNAr mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the inductive effect of the other halogen substituents.
Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring and forming the substitution product. libretexts.org
In this compound, all three halogens contribute to the electron deficiency of the ring, thereby activating it for nucleophilic attack. The relative reactivity of the halogens as leaving groups would depend on the specific nucleophile and reaction conditions.
Electrophilic Behavior
Conversely, the amino group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it. wikipedia.org In this compound, the para position is occupied by the bromine atom. The two ortho positions (C2 and C6) are available. The powerful activating effect of the amino group often overrides the deactivating effect of halogens, making electrophilic aromatic substitution possible. wikipedia.org
However, the high reactivity conferred by the amino group can lead to undesired side reactions, such as polysubstitution and oxidation. wikipedia.org To control the reactivity and achieve selective substitution, the amino group is often temporarily protected. A common strategy is to convert the amine into an acetanilide (B955) by reacting it with acetyl chloride or acetic anhydride. wikipedia.orgadamcap.com This amide group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled electrophilic substitution. Following the reaction, the protecting group can be removed by hydrolysis to regenerate the amine. adamcap.com The ultimate regioselectivity of an electrophilic substitution reaction on this molecule would be determined by the complex interplay between the powerful ortho-directing amino group and the steric and electronic effects of the three different halogen atoms.
Derivatization Strategies and the Synthesis of Novel Molecular Architectures
Formation of Heterocyclic Compounds Incorporating 4-Bromo-3-chloro-5-fluoroaniline Moieties
The presence of an amino group on the this compound ring provides a reactive handle for the construction of various heterocyclic systems. This is a pivotal strategy for creating complex molecules with diverse chemical properties.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Oxadiazoles, Triazoles)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. The this compound moiety can be incorporated into these scaffolds to modulate their physicochemical and biological properties.
Pyrazoles: Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of activities. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While direct synthesis from this compound is not explicitly detailed in the provided results, the general principles of pyrazole (B372694) synthesis can be applied. For instance, the aniline (B41778) could be converted to a hydrazine derivative, which would then react with a suitable 1,3-dione to form the pyrazole ring. The synthesis of various substituted pyrazoles has been reported, highlighting the versatility of this reaction. researchgate.netmdpi.com The incorporation of fluorine, a key feature of the starting aniline, is known to enhance the biological and chemical properties of molecules. olemiss.edu
Oxadiazoles: 1,3,4-Oxadiazoles are another important class of heterocycles. nih.gov Their synthesis typically involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov A general route to incorporate the 4-bromo-3-chloro-5-fluorophenyl moiety would involve:
Acylation of this compound to form an N-acyl derivative.
Reaction with hydrazine hydrate (B1144303) to yield the corresponding hydrazide.
Condensation with a carboxylic acid followed by cyclodehydration to furnish the 2,5-disubstituted 1,3,4-oxadiazole (B1194373).
Numerous 1,3,4-oxadiazole derivatives have been synthesized and characterized, demonstrating the robustness of this synthetic approach. nih.gov
Triazoles: Triazoles, existing as 1,2,3- and 1,2,4-isomers, are prevalent in pharmacologically active compounds. frontiersin.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net To incorporate the this compound moiety, one could first convert the aniline to the corresponding azide (B81097). This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole. Various synthetic methods for triazole derivatives have been developed, showcasing the broad applicability of this heterocyclic core. nih.govraco.catrsc.org
Cyclization Reactions for Spiro and Fused Ring Systems
The development of spiro and fused ring systems from this compound represents an advanced synthetic challenge. While specific examples starting from this exact aniline were not found, general methodologies for creating such complex architectures can be extrapolated. For instance, intramolecular cyclization reactions, where a side chain attached to the aniline nitrogen or the aromatic ring reacts with another part of the molecule, could lead to fused systems. The synthesis of pyrido[3:4:3′:4′]pyrazolo[1.5-a] pyrimidine (B1678525) and pyrrolo[1.2-b]pyrazole derivatives from related amino-pyrazole precursors demonstrates the feasibility of such cyclizations. researchgate.net
Schiff Base Derivatization and their Coordination Chemistry
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. internationaljournalcorner.com The reaction of this compound with various aldehydes would yield a series of Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.netmdpi.com
The general synthesis of a Schiff base from this compound would involve refluxing the aniline with an appropriate aldehyde in a suitable solvent like ethanol (B145695). researchgate.netijapbc.com
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Substituted Aldehyde | Schiff Base |
The resulting Schiff base ligands, containing the 4-bromo-3-chloro-5-fluorophenyl group, can then be used to synthesize metal complexes. The coordination of these ligands to metal centers can be confirmed by spectroscopic techniques such as FT-IR, where a shift in the C=N stretching frequency is observed upon complexation. internationaljournalcorner.com The electronic properties of the 4-bromo-3-chloro-5-fluorophenyl moiety can influence the stability and reactivity of the resulting metal complexes.
Advanced Functionalization of the Halogenated Aromatic Ring
The halogen atoms on the aromatic ring of this compound offer further opportunities for derivatization, allowing for the introduction of diverse functionalities.
Reductive Amination Strategies
Reductive amination is a powerful method for forming C-N bonds. While direct reductive amination on the halogenated ring of this compound itself is less common, the amino group of the parent compound can participate in reductive amination reactions with aldehydes and ketones. This process involves the initial formation of a Schiff base or an enamine, which is then reduced in situ to the corresponding amine. This strategy allows for the extension of side chains from the nitrogen atom, leading to a variety of secondary and tertiary amines.
Introduction of Diverse Chemical Tags and Probes
The aniline functionality of this compound is a prime site for the attachment of various chemical tags and probes. This can be achieved through standard acylation or alkylation reactions. For example, reacting the aniline with an activated carboxylic acid derivative of a fluorescent dye, a biotin (B1667282) molecule, or a spin label would covalently link these probes to the 4-bromo-3-chloro-5-fluorophenyl scaffold. This functionalization is crucial for developing tools for chemical biology and materials science applications, enabling the tracking and investigation of the molecule's interactions and localization within complex systems.
Late-Stage Difluoromethylation of Halogenated Aryl Systems
The introduction of a difluoromethyl (CF2H) group into aromatic systems is a significant strategy in medicinal chemistry. The CF2H group is often considered a lipophilic bioisostere for functional groups like hydroxyls, thiols, and amides, capable of acting as a hydrogen bond donor, which can influence molecular conformations and interactions with biological targets. Late-stage difluoromethylation, the introduction of the CF2H group at a late step in a synthetic sequence, is particularly valuable as it allows for the rapid diversification of complex molecules with drug-like scaffolds.
The late-stage difluoromethylation of halogenated aryl systems, such as this compound, presents unique challenges and opportunities. The presence of multiple halogen substituents with different reactivities (C-Br vs. C-Cl) requires highly selective catalytic systems. Research in this area has led to the development of several robust methods, primarily centered around transition-metal catalysis.
Research Findings:
Recent advancements have provided several pathways for the difluoromethylation of aryl halides, which could be applicable to this compound. These methods primarily utilize palladium, nickel, or copper catalysts.
Palladium-Catalyzed Difluoromethylation:
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. For difluoromethylation, (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) is a commonly used reagent. Sanford and co-workers have described Pd-catalyzed methods for the difluoromethylation of aryl chlorides and bromides. sci-hub.se Two effective catalyst systems identified were Pd(dba)2/BrettPhos and Pd(PtBu3)2, which can promote the coupling of aryl halides with TMSCF2H. sci-hub.se These methods are compatible with a range of functional groups, including amines and ethers, which is relevant for the derivatization of this compound. sci-hub.se
Another palladium-catalyzed approach involves the use of difluoroiodomethane (B73695) (ICF2H) generated ex situ. This method has been successfully applied to the difluoromethylation of aryl boronic acids and, in a two-step process, to aryl (pseudo)halides. nih.govnih.gov This two-step sequence involves an initial borylation of the aryl halide followed by a Pd-catalyzed coupling with ICF2H. nih.govnih.gov This could be a viable strategy for the selective functionalization of the C-Br bond in this compound.
Nickel-Catalyzed Difluoromethylation:
Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. Nickel catalysts have been shown to be effective in the difluoromethylation of less reactive aryl chlorides. rsc.org For instance, a method utilizing a Ni(II) catalyst with chlorodifluoromethane (B1668795) (ClCF2H) as the difluoromethyl source and zinc as a reductant has been developed. rsc.org This protocol is noted for its mild reaction conditions and scalability. rsc.org Given that this compound contains both a bromine and a chlorine substituent, nickel-based systems could potentially offer different selectivity profiles compared to palladium. The directed halogen atom transfer (DIXAT) approach using nickel catalysis allows for chemoselective radical generation, which could be harnessed for site-selective functionalization. acs.org
Copper-Catalyzed Difluoromethylation:
Copper-catalyzed reactions represent another important avenue for difluoromethylation. These methods often proceed via radical pathways. For example, copper-catalyzed deaminative difluoromethylation allows for the conversion of an amino group into a difluoromethyl group, which could be a potential, albeit transformative, route for modifying aniline derivatives. nih.gov More directly applicable are copper-mediated couplings of aryl iodides with difluoromethyl sources. nih.gov While often limited to more reactive aryl iodides, recent developments have expanded the scope. A novel strategy employing aryl radicals to activate carbon-halogen bonds has enabled the copper-catalyzed Negishi-type cross-coupling of a diverse range of alkyl iodides. chemrxiv.org The principles of this activation could potentially be extended to aryl halides.
The table below summarizes the key features of these catalytic systems for the potential late-stage difluoromethylation of halogenated aryl systems.
| Catalyst System | Difluoromethyl Source | Applicable Halides | Key Features |
| Pd(dba)2/BrettPhos or Pd(PtBu3)2 | TMSCF2H | Aryl bromides and chlorides | Good functional group tolerance, including amines and ethers. sci-hub.se |
| Pd-catalysis | ICF2H (ex situ) | Aryl (pseudo)halides (via borylation) | Two-step process, suitable for a variety of aryl halides. nih.govnih.gov |
| Ni(II)/Zn | ClCF2H | Aryl chlorides | Mild conditions, scalable, uses an inexpensive CF2H source. rsc.org |
| Cu-catalysis | Various | Primarily aryl iodides, with emerging methods for others | Often involves radical pathways, potential for alternative selectivity. nih.govnih.gov |
For a polysubstituted compound like this compound, the chemoselectivity of the C-X bond activation (C-Br vs. C-Cl) would be a critical factor in any late-stage difluoromethylation attempt. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium- and nickel-catalyzed cross-coupling reactions, suggesting that initial derivatization would likely occur at the C-4 position. The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the outcome and achieving the desired difluoromethylated product.
Applications in Advanced Organic Synthesis and Building Block Chemistry
Utilization as a Versatile Synthetic Building Block for Complex Molecules
4-Bromo-3-chloro-5-fluoroaniline serves as a foundational component for synthesizing intricate molecules, particularly in the fields of medicinal chemistry and materials science. The distinct electronic properties and reactivity of each halogen atom allow for programmed, stepwise modifications. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable method for forming new carbon-carbon or carbon-heteroatom bonds.
This compound is noted as a key intermediate in the synthesis of various complex molecules. For example, it is used in the preparation of lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls, which are molecules of interest in materials science. Furthermore, it is a documented precursor in the synthesis of the pharmaceutical compound Tradizolid, an oxazolidinone antibiotic. The aniline's structure is incorporated as a central scaffold, with its functional groups allowing for the attachment of other necessary fragments to build the final, biologically active molecule.
The amine group can be readily converted into a diazonium salt, which is an exceptionally versatile intermediate. Diazonium salts can be transformed into a wide array of functional groups, further expanding the synthetic utility of the original aniline (B41778) building block. The presence of the halogens also influences the reactivity and biological activity of the final products.
Table 1: Examples of Complex Molecules Synthesized from this compound
| Target Molecule Class | Specific Example | Role of this compound |
|---|---|---|
| Pharmaceuticals | Tradizolid | Serves as a key intermediate and structural scaffold. |
| Liquid Crystals / Materials | Lateral difluoro-substituted 4,4-dialkylterphenyls | Used as a starting material for building the terphenyl structure. |
| Liquid Crystals / Materials | Lateral difluoro-substituted 4,4-alkoxyalkylterphenyls | Employed as a foundational building block in the synthetic route. |
Precursors for Specialized Organic Reagents and Catalytic Ligands
While this compound is primarily utilized as a structural building block, its inherent functionalities offer the potential for it to be converted into specialized reagents. The amino group can be diazotized to form a diazonium salt. This resulting species is a powerful synthetic intermediate, capable of being converted into numerous other functional groups through reactions like the Sandmeyer reaction.
The true value of this compound in catalyzed reactions, however, lies in its role as a substrate in cross-coupling reactions rather than as a precursor to the catalytic ligands themselves. The differing reactivities of the C-Br, C-Cl, and C-F bonds allow for selective functionalization. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for forming C-C bonds with boronic acids) and the Sonogashira coupling (for forming C-C bonds with terminal alkynes) preferentially occur at the more reactive carbon-bromine bond. libretexts.orglibretexts.org This predictable regioselectivity is crucial in synthetic design. nih.gov
Although direct, large-scale application as a ligand precursor is not widely documented, the amine functionality could theoretically be modified to create chelating ligands, such as phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. However, its main documented utility remains as a versatile substrate where its halogen atoms serve as key reaction sites.
Intermediate in Multi-Step Total Syntheses of Natural Products and Designed Molecules
This compound is a valuable intermediate in the multi-step synthesis of complex "designed molecules," particularly those intended for pharmaceutical or material science applications. Its utility is demonstrated in synthetic pathways where a polysubstituted aromatic ring with a specific electronic and steric profile is required.
A notable example is its use as an intermediate in the synthetic preparation of Tradizolid. In such a multi-step synthesis, the aniline derivative is introduced early in the sequence. Subsequent steps would involve transformations of its functional groups—for instance, a cross-coupling reaction at the bromine site and modification or protection of the amine group—to progressively build the more complex target molecule.
Similarly, its role in preparing substituted terphenyls highlights its function as an intermediate in a longer synthetic plan. The synthesis would involve sequential cross-coupling reactions, where the aniline derivative acts as the central phenyl ring, and its bromo- and other halo-substituents dictate the points of connection. While its use in the total synthesis of natural products is not prominently documented, its application in creating novel, non-natural molecules with specific functions is clear.
Table 2: Role of this compound in a Representative Synthetic Sequence
| Synthetic Step | Reactant / Intermediate | Transformation | Purpose in Overall Synthesis |
|---|---|---|---|
| Step 1 | This compound + Boronic Acid | Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond at the C-Br position, adding a key substituent. |
| Step 2 | Product from Step 1 | Acylation / Alkylation of Amine | Modifies the amine to introduce another part of the target structure or to serve as a directing group. |
| Step 3 | Product from Step 2 | Further coupling or cyclization reactions | Utilizes the remaining functional groups to complete the core structure of the designed molecule. |
Engagement in Pharmaceutical Chemistry Research and Drug Scaffold Construction
Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs)
An intermediate is a chemical compound that serves as a stepping stone in the synthesis of a final product. In the pharmaceutical industry, intermediates are crucial components in the manufacturing of Active Pharmaceutical Ingredients (APIs), the biologically active components of a drug. bldpharm.com 4-Bromo-3-chloro-5-fluoroaniline serves as a key intermediate in the synthesis of various pharmaceuticals. smolecule.com
One notable example is its use in the synthetic preparation of Tradizolid. While the detailed synthetic pathways are often proprietary, the incorporation of the 4-bromo-3-chloro-5-fluorophenyl moiety is a critical step in building the final complex structure of this pharmaceutical compound. smolecule.com The use of this intermediate highlights its importance in creating new chemical entities with desired biological activities. smolecule.com
Table 1: Application as a Pharmaceutical Intermediate
| Application | Description |
|---|---|
| API Synthesis | Serves as a key building block in the synthetic route for various Active Pharmaceutical Ingredients (APIs). smolecule.com |
| Example: Tradizolid | Specifically identified as a crucial intermediate in the synthetic preparation of the pharmaceutical compound Tradizolid. smolecule.com |
Building Block for Drug Discovery Scaffolds (e.g., Quinoline (B57606) Hybrids)
In drug discovery, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is an attractive building block for creating diverse molecular scaffolds due to its multiple reaction sites. smolecule.com The presence of the amine group and the differently substituted halogen positions allows for a variety of chemical transformations, including transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the formation of complex heteroaromatic structures. smolecule.com
One of the most significant applications for aniline (B41778) derivatives is in the synthesis of quinoline scaffolds, which are prevalent in many biologically active compounds. The Combes quinoline synthesis, for instance, is a classic method that involves the reaction of an aniline with a β-diketone under acidic conditions to form a quinoline. wikipedia.org The specific substitution pattern on the aniline can influence the outcome of the reaction. Research has shown that the use of chloro- or fluoroanilines in the Combes synthesis can direct the formation of specific regioisomers. wikipedia.org This principle suggests that this compound is a viable candidate for constructing highly substituted and potentially novel quinoline hybrids for drug discovery programs.
Table 2: Potential in Drug Scaffold Construction
| Scaffold Type | Synthetic Method | Role of this compound |
|---|---|---|
| Quinoline Hybrids | Combes Quinoline Synthesis | As the aniline starting material, reacting with a β-diketone to form the quinoline core. wikipedia.org |
| Heteroaromatic Scaffolds | Suzuki-Miyaura Coupling | The bromo- and chloro-substituents serve as handles for regioselective carbon-carbon bond formation. smolecule.com |
Precursors for Antiviral Compound Synthesis, including Influenza A H1N1 Targeted Agents
The development of new antiviral agents is a critical area of pharmaceutical research, with a constant need for novel molecular frameworks to combat viral resistance. Halogenated organic molecules, including aniline derivatives, are frequently explored as precursors for antiviral drugs due to the ability of halogens to enhance binding affinity and metabolic stability. nih.govdntb.gov.ua While the broader class of fluorinated and chlorinated anilines has been investigated for the synthesis of various antiviral agents, a specific, documented role for this compound as a direct precursor in the synthesis of compounds targeting the Influenza A H1N1 virus is not prominently featured in the available scientific literature.
Role in Glucocorticoid Receptor Agonist Development and Related Anti-Inflammatory Agents Research
Glucocorticoid receptor agonists are a cornerstone in the treatment of inflammatory diseases. The search for selective glucocorticoid receptor agonists (SEGRAs) that can separate the anti-inflammatory effects from the metabolic side effects is an active field of research. The synthesis of these agents often involves complex aromatic building blocks. However, based on a review of current chemical and pharmaceutical literature, there are no specific, documented examples of this compound being utilized as a key intermediate or building block in the development of glucocorticoid receptor agonists or related anti-inflammatory agents. While structurally distinct compounds containing bromo- and chloro-substituents have been studied for anti-inflammatory properties, a direct synthetic lineage from this compound is not established in the reviewed sources. rsc.org
Contributions to Materials Science Research
Building Blocks for Advanced Polymer Synthesis
As a monomer or synthetic intermediate, 4-Bromo-3-chloro-5-fluoroaniline is instrumental in the synthesis of advanced polymers. The incorporation of its halogenated phenyl ring into polymer backbones can significantly modify the final properties of the material.
Fastness Properties of Analogous Disazo Dyes on Polyester Fabric
| Fastness Test | Result (on a 1-5 scale, 5 being excellent) | Analogous Precursor |
|---|---|---|
| Washing Fastness | Grade 5 (Excellent) | 4-bromoaniline (B143363) & 3-chloroaniline (B41212) |
| Sublimation Fastness | Grade 4-5 (Good to Excellent) | 4-bromoaniline & 3-chloroaniline |
| Rubbing Fastness | Grade 3-4 to 4 (Good) | 4-bromoaniline & 3-chloroaniline |
| Light Fastness | Grade 5 to 6-7 (on a 1-8 scale) | 4-bromoaniline & 3-chloroaniline |
This table presents data from studies on dyes derived from structurally similar anilines to illustrate the expected performance enhancements. ajol.inforesearchgate.net
The unique electronic properties of this compound make it a suitable component for functional polymers used in electronics and specialized coatings. smolecule.com Its derivatives are investigated for use in organic electronics and dye-sensitized solar cells. smolecule.com Furthermore, its role in creating stable and colorfast dyes is directly applicable to polymer coatings. Disazo disperse dyes derived from similar anilines are specifically designed for dyeing hydrophobic fibers like polyester, forming a permanent and durable coating. scispace.comresearchgate.netftstjournal.com These dyes are valued for their good diffusion into the fabric and their stability, which are critical properties for high-performance coatings. scispace.com
Precursors for New Electronic Materials and Organic Semiconductors
This compound serves as a precursor for novel electronic materials due to the electronic influence of its three different halogen atoms. smolecule.com These atoms modify the electron distribution of the aromatic ring, which is a critical factor in designing organic semiconductors. The compound's structure allows it to be used in transition-metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, enabling the regioselective synthesis of complex conjugated molecules essential for organic electronic devices. smolecule.com The ability to build upon this core structure makes it a foundational element in the development of materials for applications like organic photovoltaics and organic light-emitting diodes (OLEDs). smolecule.combldpharm.com
Component in the Development of Liquid Crystals
The compound is used as an intermediate in the synthesis of lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls. smolecule.com Terphenyls are rigid, elongated molecules, a common structural motif in liquid crystals. By using this compound as a starting point, chemists can construct these complex terphenyl structures. The specific substitution pattern of the resulting molecules is crucial for achieving the desired liquid crystalline phases and properties, such as the clearing point and dielectric anisotropy, which are essential for display applications.
Role in Dye and Pigment Chemistry
Halogenated anilines are important precursors in the synthesis of azo dyes. The presence of halogens on the diazo component (the aniline (B41778) derivative) can significantly influence the color, stability, and application properties of the resulting dye.
This compound is an ideal starting material for creating disazo disperse dyes, which are used to color synthetic fibers like polyester. scispace.comresearchgate.net The synthesis involves a two-step process:
Diazotization: The amine group (-NH2) of this compound is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures (0–5 °C). researchgate.net
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component (such as a phenol (B47542) or another arylamine) to form a monoazo dye. This intermediate can be diazotized again and coupled with a second component to create a disazo dye, which contains two azo (-N=N-) groups. scispace.comiiste.org
This process allows for the creation of complex chromophoric systems. Research on dyes made from 4-bromoaniline and 3-chloroaniline shows that the resulting disazo structures can absorb light in the near-infrared (NIR) region (around 772-800 nm), making them useful for applications beyond textiles, such as in security printing or as organic photoconductors. scispace.comresearchgate.netiiste.org The electron-withdrawing nature of the halogen substituents is known to contribute to the lightfastness of the dyes. scispace.com
Spectral Properties of Analogous Disazo Dyes
| Dye Derivative (from 4-bromoaniline) | Coupling Component | Max. Absorption Wavelength (λmax) in DMF |
|---|---|---|
| 5a | 1,3-dihydroxybenzene | Not specified |
| 5b | 1-naphthol | 772 nm |
| 5c | 3-chloroaniline | 786 nm |
| 5d | 2-aminonitrile | Not specified |
| 5e | 1,4-dihydroxybenzene | Not specified |
| 5f | 4-bromoaniline | Not specified |
This table highlights the near-infrared absorbing properties of select disazo dyes synthesized from a structurally related precursor, 4-bromoaniline. iiste.org
Development of Near-Infrared Absorbers for Specialized Applications
While direct research on this compound as a primary component in near-infrared (NIR) absorbers is not extensively documented, its role as a precursor in the synthesis of more complex organic molecules is noteworthy. The electronic properties imparted by the halogen substituents can be utilized in the design of NIR-absorbing dyes. These dyes are crucial for applications such as thermal imaging, optical communication, and photothermal therapy.
The general strategy involves incorporating the this compound moiety into larger conjugated systems. The electron-withdrawing nature of the halogen atoms can be used to tune the intramolecular charge transfer (ICT) characteristics of the final dye molecule. This tuning is critical for shifting the absorption spectrum towards the NIR region.
Table 1: Key Molecular Properties for NIR Absorber Design
| Property | Influence of this compound Moiety |
| Electron-Withdrawing/Donating Groups | The bromine, chlorine, and fluorine atoms act as electron-withdrawing groups, which can be balanced with electron-donating groups in the final dye structure to achieve a strong ICT band. |
| Molecular Geometry | The substitution pattern on the aniline ring influences the planarity and steric hindrance of the resulting dye, affecting its aggregation behavior and solid-state optical properties. |
| Solubility and Processing | The halogen atoms can enhance the solubility of the final dye in specific organic solvents, facilitating its incorporation into various material matrices. |
Applications in Organic Photoconductors and Photosensitizers
The potential of this compound extends to the field of organic electronics, particularly in the development of organic photoconductors and photosensitizers. Its unique electronic properties make it a candidate for use in dye-sensitized solar cells and other organic electronic devices. smolecule.com A related compound, 4-chloro-3-fluoroaniline, has been identified as a monomer for the synthesis of fluorinated polyanilines, which are semiconducting polymers. ossila.com This suggests that polyanilines derived from this compound could also exhibit interesting photoconductive properties.
In the context of photosensitizers, derivatives of this compound could be designed to have strong absorption in the visible or UV range and the ability to generate reactive oxygen species upon illumination. This is particularly relevant for applications in photodynamic therapy and photocatalysis. The heavy bromine atom can potentially enhance intersystem crossing, a key process for efficient triplet state formation, which is often crucial for photosensitization.
Table 2: Research Directions for Photoconductor and Photosensitizer Applications
| Application Area | Potential Role of this compound Derivatives | Desired Properties |
| Organic Photoconductors | As a monomer for synthesizing novel photoconductive polymers. | High charge carrier mobility, broad absorption spectrum, good film-forming properties. |
| Dye-Sensitized Solar Cells | As a building block for organic dyes (photosensitizers) that absorb light and inject electrons into a semiconductor. | Strong absorption in the solar spectrum, appropriate energy levels for efficient charge transfer, good stability. |
| Photodynamic Therapy | As a precursor for photosensitizers that can be activated by light to kill cancer cells. | High triplet quantum yield, strong absorption at clinically relevant wavelengths, low dark toxicity. |
Modern Analytical and Spectroscopic Characterization Techniques in 4 Bromo 3 Chloro 5 Fluoroaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-bromo-3-chloro-5-fluoroaniline. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the connectivity and chemical environment of each atom can be constructed.
¹H NMR: Proton NMR (¹H NMR) provides information about the number, environment, and coupling of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents (bromo, chloro, and fluoro groups). The integration of the peaks reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, which helps to deduce their relative positions on the aromatic ring.
¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms present in the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbon atoms directly bonded to the electronegative halogen atoms (bromine, chlorine, and fluorine) will exhibit characteristic shifts. For instance, the carbon attached to the fluorine atom will show a large coupling constant (J-coupling) in the proton-coupled ¹³C NMR spectrum, providing definitive evidence for the C-F bond.
¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the fluorine atom in the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are relatively easy to acquire and provide valuable structural information. The chemical shift of the fluorine atom in this compound is influenced by the other substituents on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can be observed, which further aids in the structural confirmation. In the metabolism studies of related compounds like 3-chloro-4-fluoroaniline, ¹⁹F-NMR has been instrumental in detecting and quantifying metabolites. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|
| ¹H | Aromatic protons: region influenced by substituents; Amine protons: broad singlet | Splitting patterns reveal proton connectivity. |
| ¹³C | Signals for each unique carbon; C-F bond shows large coupling constant | Chemical shifts indicate the electronic environment of each carbon. |
| ¹⁹F | Single resonance with coupling to adjacent protons | Highly sensitive for confirming the presence and environment of fluorine. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can provide additional structural information. The monoisotopic mass of this compound is 222.919967 Da. chemspider.com
GC-MS and LC-MS: When coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly versatile tool for analyzing complex mixtures and identifying individual components.
GC-MS: Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is first vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized and their m/z ratios are measured. The resulting mass spectrum provides the molecular weight and a unique fragmentation pattern that acts as a "fingerprint" for the compound.
LC-MS: Liquid Chromatography-Mass Spectrometry is used for less volatile or thermally sensitive compounds. The sample is separated by HPLC, and the eluent is introduced into the mass spectrometer. LC-MS is particularly useful in metabolic studies, as demonstrated in the analysis of related compounds where it helped in the identification of various metabolites. researchgate.netnih.gov Predicted collision cross-section values for different adducts of this compound have been calculated, which can aid in its identification in complex matrices using ion mobility-mass spectrometry. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different types of bonds absorb IR radiation at specific frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H bonds of the amine group and the C-N, C-H, C-F, C-Cl, and C-Br bonds.
N-H Stretching: The amine group will typically show one or two sharp peaks in the region of 3300-3500 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond usually appears in the 1250-1350 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the aromatic ring gives rise to several peaks in the 1400-1600 cm⁻¹ region.
C-X (Halogen) Stretching: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while C-Cl and C-Br stretches appear at lower frequencies.
The analysis of the IR spectrum provides a quick and reliable method to confirm the presence of the key functional groups in the this compound molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-N | Stretching | 1250-1350 |
| C-F | Stretching | 1000-1400 |
| C-Cl | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses high pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). HPLC is widely used for the qualitative and quantitative analysis of this compound.
For purity assessment, a sample of the compound is injected into the HPLC system. If the compound is pure, a single peak will be observed in the chromatogram. The presence of multiple peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode used for the analysis of such aromatic compounds. sielc.com HPLC methods have been developed for related fluoroanilines, demonstrating their utility for both analysis and monitoring. researchgate.net
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. In GC, the mobile phase is a gas (carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.
GC is an effective method for determining the purity of this compound, provided it is sufficiently volatile and thermally stable. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis. When coupled with a mass spectrometer (GC/MS), it provides definitive identification of the compound and any volatile impurities. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is particularly useful for monitoring the progress of chemical reactions.
In a typical TLC experiment, a small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent material (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a shallow pool of a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, depending on their polarity and affinity for the stationary phase. By comparing the spots of the starting material, the reaction mixture, and the expected product, a chemist can quickly determine if the reaction is complete, or if starting material remains or byproducts have formed.
X-Ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen and halogen bonds.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available in surveyed crystallographic databases, the analysis of structurally similar halogenated anilines provides a clear indication of the data and structural insights that would be obtained from such an investigation. The presence of amino and multiple halogen substituents on the aromatic ring suggests a high likelihood of significant intermolecular interactions that dictate the solid-state architecture.
Research on related halogenated anilines demonstrates the power of X-ray crystallography in elucidating their molecular and supramolecular structures. For instance, the crystal structure of 4-bromo-2-chloroaniline (B1269894) has been determined, revealing key details about its solid-state conformation and intermolecular interactions. researchgate.net In the crystal, the molecules are linked by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, which generate sheet-like structures. researchgate.net The study of such interactions is crucial for understanding the physical properties and behavior of these materials. nih.govmdpi.com
A hypothetical crystallographic study on this compound would be expected to yield a comprehensive set of data defining its solid-state structure. This would include the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. The data table below, using the reported values for 4-bromo-2-chloroaniline as a representative example, illustrates the type of information that would be generated. researchgate.net
Interactive Data Table: Crystallographic Data for 4-Bromo-2-chloroaniline
| Parameter | Value |
| Chemical Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.965 (4) |
| b (Å) | 15.814 (6) |
| c (Å) | 4.0232 (15) |
| V (ų) | 697.7 (4) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation type | Mo Kα |
| R-factor | 0.033 |
This table showcases the detailed structural parameters obtained through X-ray crystallography. For this compound, such data would be invaluable for understanding its structure-property relationships and for its potential applications in materials science and pharmaceutical development.
Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Chloro 5 Fluoroaniline
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of 4-bromo-3-chloro-5-fluoroaniline. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and various reactivity descriptors.
The electronic structure of this compound is significantly influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents (Br, Cl, F). The amino group tends to increase the electron density on the aromatic ring through resonance, while the halogens withdraw electron density via the inductive effect. This push-pull electronic arrangement dictates the molecule's stability and reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value (Illustrative) | Significance |
| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the various substituents. |
| HOMO Energy (eV) | -5.8 eV | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy (eV) | -1.2 eV | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (eV) | 4.6 eV | This energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. |
| Mulliken Atomic Charges (e) | N: -0.8, C-NH₂: +0.2, C-Br: +0.1, C-Cl: +0.1, C-F: +0.3 | These charges represent the partial charge distribution on each atom, highlighting the electron-donating nature of the amino group and the electron-withdrawing character of the halogens. |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similarly substituted anilines. Actual values would require specific quantum chemical computations.
The stability of this compound can be assessed by its total electronic energy and the HOMO-LUMO gap. A more negative total energy indicates greater thermodynamic stability. The relatively large HOMO-LUMO gap, a common feature in many aromatic compounds, suggests a degree of kinetic stability.
Reactivity predictions are derived from the analysis of molecular orbitals and electrostatic potential maps. The regions of highest electron density, typically around the amino group and certain positions on the aromatic ring, are predicted to be the most reactive sites for electrophilic attack. Conversely, the carbon atoms bonded to the halogens, being electron-deficient, are potential sites for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior in a condensed phase, such as in a solvent or a crystal lattice. MD simulations are crucial for understanding the conformational flexibility and intermolecular interactions of this compound.
The primary conformational flexibility in this molecule arises from the rotation of the amino group and the potential for slight out-of-plane puckering of the aromatic ring. MD simulations can map the potential energy surface associated with these motions, identifying the most stable conformations.
Intermolecular interactions are key to understanding the bulk properties of the compound, such as its melting point, boiling point, and solubility. For this compound, the primary intermolecular interactions are expected to be:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptors in the surrounding environment.
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species.
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, stabilized by van der Waals forces.
Table 2: Potential Intermolecular Interaction Energies for this compound Dimers (Illustrative Data)
| Interaction Type | Dimer Configuration | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H···N | -3.5 |
| Halogen Bond | C-Br···N | -2.0 |
| π-π Stacking | Parallel Displaced | -2.8 |
Note: This table provides illustrative interaction energies for different dimer configurations, based on typical values from MD simulations of similar aromatic compounds. The actual energies are dependent on the specific geometry of the interaction.
Predictive Modeling for Structure-Reactivity Relationships and Reaction Pathway Energetics
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, can be used to correlate the structural features of this compound with its chemical reactivity and potential biological activity. By comparing its computed properties with those of a database of known compounds, it is possible to predict its behavior in various chemical reactions.
For instance, the calculated electronic properties from quantum chemical calculations can be used as descriptors in QSAR models to predict the compound's reactivity in electrophilic aromatic substitution reactions. The model might predict the most likely site of substitution and the relative reaction rate compared to other anilines.
Furthermore, computational chemistry can be used to model the energetics of entire reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various transformations. This information is crucial for understanding reaction mechanisms and for optimizing synthetic procedures.
For example, the synthesis of derivatives of this compound often involves the substitution of one of the halogen atoms or a reaction at the amino group. Theoretical modeling can help to predict which of these reactions is more favorable under specific conditions by comparing the activation barriers for the competing pathways.
Concluding Remarks and Future Research Perspectives
Synthesis of Existing Research and Current Understanding
4-Bromo-3-chloro-5-fluoroaniline is a polysubstituted aniline (B41778) derivative whose importance is rooted in its utility as a versatile building block in organic synthesis. The unique arrangement of bromine, chlorine, and fluorine atoms on the aniline core imparts distinct electronic properties and reactivity, making it a valuable intermediate in the production of complex molecules. smolecule.com Current research demonstrates its application in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics and dye-sensitized solar cells. smolecule.com For instance, it serves as a crucial intermediate in the preparation of the antibiotic Tradizolid and in the synthesis of certain lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls. smolecule.com
The understanding of halogenated anilines, in general, has evolved significantly. Historically known as synthetic compounds used in the production of dyes and as precursors for pesticides, recent discoveries have also identified some trihalogenated anilines as natural products biosynthesized by marine microalgae. rsc.orgrsc.org This dual origin, both anthropogenic and natural, has implications for environmental monitoring. rsc.org The reactivity of anilines in electrophilic aromatic substitution is well-documented, with the amino group being a strong activating, ortho-, para-director. libretexts.orgallen.in This high reactivity can lead to challenges in controlling selectivity, often resulting in polyhalogenated products. libretexts.orgallen.in
Emerging Synthetic Strategies and Green Chemistry Innovations
The synthesis of halogenated anilines, including this compound, has traditionally relied on classical electrophilic aromatic substitution methods. However, these methods often lack regioselectivity, especially with highly activated substrates like anilines. nih.gov To address this, modern synthetic chemistry is continuously exploring more controlled and efficient strategies.
One emerging approach involves the temporary modification of the aniline's amino group to attenuate its activating influence, thereby allowing for more selective halogenation. libretexts.org For instance, acetylation of the amino group can lead to better control over the position of halogenation. libretexts.org Another innovative strategy involves the use of N,N-dialkylaniline N-oxides, which allows for selective para-bromination or ortho-chlorination under mild conditions. nih.govnih.govacs.org
In the realm of green chemistry, there is a growing emphasis on developing catalytic methods that minimize waste and avoid harsh reagents. Aniline derivatives themselves are being explored as catalysts for electrophilic halogenation, activating N-halosuccinimides for more selective reactions. researchgate.net Electrochemical methods are also gaining traction as a means to control the degree of halogenation by precisely manipulating the electrode potential, thus offering a cleaner and more efficient alternative to traditional chemical methods. acs.org These potential-controlled electrochemical methods can selectively generate monohalogenated or dihalogenated products, reducing the formation of complex product mixtures and associated separation costs. acs.org
Potential for Novel Applications in Interdisciplinary Scientific Fields
The unique substitution pattern of this compound and other halogenated anilines opens up avenues for their application in various scientific disciplines. The presence of multiple halogen atoms can significantly influence a molecule's biological activity and material properties.
In medicinal chemistry , halogenated anilines are recognized as important pharmacophores. researchgate.net The introduction of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Specifically, halogen bonding, a noncovalent interaction involving a halogen atom as an electrophilic center, is increasingly being exploited in drug design to enhance ligand-protein interactions. acs.org The specific halogen atoms and their positions on the aniline ring can be fine-tuned to optimize these interactions. For example, 3-chloro-5-fluoroaniline (B1302006) derivatives have been investigated as inhibitors of the influenza A H1N1 virus and as glucocorticoid receptor agonists for treating inflammation. ossila.com
In materials science , the electronic properties of halogenated anilines make them promising candidates for the development of novel organic electronic materials. smolecule.com The introduction of halogens can alter the energy levels of molecular orbitals, which is a key factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In agrochemical science , halogenated anilines are precursors to a variety of pesticides. smolecule.com The development of new derivatives with tailored halogenation patterns could lead to more potent and selective herbicides and insecticides with improved environmental profiles.
Identification of Remaining Challenges and Opportunities in Halogenated Aniline Chemistry
Despite the significant progress in the chemistry of halogenated anilines, several challenges and opportunities remain.
Challenges:
Regioselectivity: Achieving precise control over the position of halogenation on the aniline ring, especially in polysubstituted derivatives, remains a significant synthetic challenge. nih.gov While methods like protecting group strategies and directed C-H functionalization exist, the development of more general and efficient catalytic methods is highly desirable. libretexts.orgnih.gov
Polyhalogenation: The high reactivity of the aniline ring often leads to the formation of multiple halogenated byproducts, which complicates purification and reduces the yield of the desired product. libretexts.org
Environmental Concerns: Some halogenated aromatic compounds are known to be persistent in the environment and can have toxic effects. rsc.org The formation of disinfection byproducts from the chlorination of water containing aniline derivatives is also a concern. nih.gov Therefore, designing new halogenated anilines with improved biodegradability is a crucial challenge.
Opportunities:
Catalyst Development: There is a significant opportunity for the development of novel catalysts that can achieve highly regioselective and chemoselective halogenation of anilines under mild and environmentally friendly conditions. researchgate.net
Exploration of Biological Activity: The vast chemical space of polysubstituted halogenated anilines remains largely unexplored in terms of their biological activity. Systematic screening of these compounds could lead to the discovery of new drug candidates and agrochemicals. researchgate.net
Natural Product Synthesis and Biosynthesis: The discovery of naturally occurring halogenated anilines opens up new avenues for research into their biosynthesis and ecological roles. rsc.org Understanding these biosynthetic pathways could inspire the development of novel biocatalytic methods for the synthesis of these compounds.
Advanced Materials: The tunable electronic and photophysical properties of halogenated anilines present opportunities for the design and synthesis of new materials for applications in organic electronics, sensors, and other advanced technologies.
Q & A
Q. What are the key synthetic routes for preparing 4-bromo-3-chloro-5-fluoroaniline, and how do reaction conditions influence purity and yield?
- Methodological Answer : The compound is synthesized via sequential halogenation and amination of substituted aniline precursors. For example, bromination of 3-chloro-5-fluoroaniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C achieves regioselective bromination at the para position. Reaction monitoring via TLC or HPLC is critical to minimize side products like di-brominated analogs. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures . Purity (>95%) is confirmed by GC-MS or NMR, with yields highly dependent on stoichiometric control of brominating agents .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Structural analysis : Single-crystal X-ray diffraction confirms the spatial arrangement of substituents. For amorphous samples, FT-IR identifies N-H stretching (~3400 cm⁻¹) and aromatic C-Br/C-Cl vibrations (600–800 cm⁻¹).
- Electronic properties : UV-Vis spectroscopy (in acetonitrile) reveals absorption bands at ~270 nm (π→π* transitions), while cyclic voltammetry in anhydrous DMF shows redox potentials influenced by electron-withdrawing substituents (-Br, -Cl, -F) .
- Computational studies (DFT, B3LYP/6-31G*) predict charge distribution and reactive sites for further functionalization .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Methodological Answer : The compound is light-sensitive and prone to decomposition via radical pathways (e.g., homolytic cleavage of C-Br bonds). Storage at 0–6°C in amber glass vials under inert gas (N₂ or Ar) is recommended. Stability assays (HPLC over 30 days) show <5% degradation under these conditions. In aqueous media, hydrolysis of the C-Cl bond occurs at pH > 8, necessitating buffered solutions (pH 5–7) for reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during electrophilic substitution reactions of this compound?
- Methodological Answer : Conflicting reports on regioselectivity (e.g., meta vs. para substitution in nitration) arise from solvent polarity and directing effects of substituents. To resolve this:
- Perform competitive experiments using isotopic labeling (e.g., ¹⁵N-aniline derivatives) to track substituent influence.
- Use DFT calculations to map electrostatic potential surfaces, identifying electron-deficient regions prone to electrophilic attack.
- Validate with kinetic studies (e.g., stopped-flow UV-Vis) to compare reaction rates at different positions .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C-Br bond in this compound undergoes palladium-catalyzed coupling, but competing C-Cl activation can occur with bulky ligands (e.g., XPhos). Key steps:
- Oxidative addition : Pd(0) inserts into C-Br preferentially due to lower bond dissociation energy (BDE: C-Br ≈ 65 kcal/mol vs. C-Cl ≈ 81 kcal/mol).
- Transmetalation : Use arylboronic acids with electron-withdrawing groups to enhance reaction rates.
- Reductive elimination : Monitor by ¹⁹F NMR to detect intermediates. Contradictions in catalytic efficiency are resolved by adjusting ligand-to-metal ratios and solvent polarity (e.g., toluene/water biphasic systems) .
Q. How do purification methods impact the detection of trace impurities in this compound?
- Methodological Answer : Common impurities include dehalogenated byproducts (e.g., 3-chloro-5-fluoroaniline) and di-halogenated isomers.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates impurities with detection limits <0.1% via diode array (220–400 nm).
- Mass spectrometry : High-resolution ESI-MS identifies impurities at ppm levels, such as bromine-loss fragments (m/z 143.1 [M-Br]+).
- Contradictions in purity claims (>97% vs. >95%) stem from column bleed in GC or inadequate drying post-recrystallization .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound in polar vs. nonpolar solvents?
- Resolution : Discrepancies arise from crystallinity and polymorphic forms. For example:
- Amorphous batches dissolve readily in THF (25 mg/mL) but crystalline forms require heating (50°C).
- Solubility in water is pH-dependent: <0.1 mg/mL at neutral pH vs. >5 mg/mL in 0.1M HCl (protonation of -NH₂).
- Use hot-stage microscopy to correlate dissolution behavior with crystal morphology .
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 59–61°C (lit.) | |
| Purity (HPLC) | >95% (hexane/ethyl acetate elution) | |
| Solubility in DMF | 50 mg/mL (25°C) | |
| λmax (UV-Vis) | 270 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
